

bioactivity comparison of (4-Methyloxazol-2-YL)methanamine and its analogs

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Compound of Interest

Compound Name: (4-Methyloxazol-2-YL)methanamine

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Bioactivity Showdown: (4-Methyloxazol-2-YL)methanamine Analogs in Focus

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A comprehensive analysis of the bioactivity of **(4-Methyloxazol-2-YL)methanamine** and its analogs reveals insights into their potential as enzyme inhibitors. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While direct comparative studies on the bioactivity of a wide range of **(4-Methyloxazol-2-YL)methanamine** analogs are limited in publicly available literature, this guide synthesizes data from structurally related compounds to illuminate potential therapeutic applications and guide future research. The primary biological activities identified for oxazole-containing compounds in this class are the inhibition of monoamine oxidases (MAO) and cholinesterases (AChE and BuChE).

Comparative Bioactivity Data

The following tables summarize the inhibitory activities of a key analog of **(4-Methyloxazol-2-YL)methanamine** and a series of benzimidazole-based oxazole analogs.

Table 1: Monoamine Oxidase (MAO) Inhibition by a (4-Methyloxazol-2-yl)methanamine Analog

Compound	Target	IC50 (μM)
4-(2-Methyloxazol-4-yl)benzenesulfonamide	MAO-A	43.3
MAO-B	3.47	

Data sourced from a study on the synthesis and MAO inhibition properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Benzimidazole-Based Oxazole Analogs

Compound ID	R (Ring B)	R' (Ring C)	AChE IC50 (μM)	BuChE IC50 (μM)
2	4-CH3	2-NO2	1.60 ± 0.10	1.90 ± 0.10
3	4-CH3	3-NO2	4.40 ± 0.10	5.80 ± 0.10
6	4-CH3	3,4-diCl	0.40 ± 0.05	1.10 ± 0.05
9	4-CF3	3-NO2	0.10 ± 0.05	0.20 ± 0.05
10	H	3-NO2	1.40 ± 0.10	2.10 ± 0.10
12	4-CH3	4-Cl	0.40 ± 0.05	1.10 ± 0.05
14	4-CH3	2,3-diCl	0.20 ± 0.05	0.30 ± 0.05
Donepezil (Standard)	-	-	2.16 ± 0.12	4.50 ± 0.11

This table presents a selection of data from a study on benzimidazole-based oxazole analogs as cholinesterase inhibitors to illustrate structure-activity relationships.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and facilitate further investigation.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against human MAO-A and MAO-B is determined using a fluorometric method. Recombinant human MAO-A and MAO-B are used as the enzyme sources. The assay is typically performed in a 96-well plate format.

- **Enzyme Preparation:** Solutions of recombinant human MAO-A and MAO-B are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- **Inhibitor Preparation:** The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
- **Assay Procedure:**
 - The enzyme solution is pre-incubated with the test compound or vehicle (DMSO) for a specified period (e.g., 15 minutes) at 37°C.
 - The reaction is initiated by adding a substrate mixture containing a fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase, and a substrate for MAO (e.g., p-tyramine).
 - The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively) over time.
- **Data Analysis:** The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

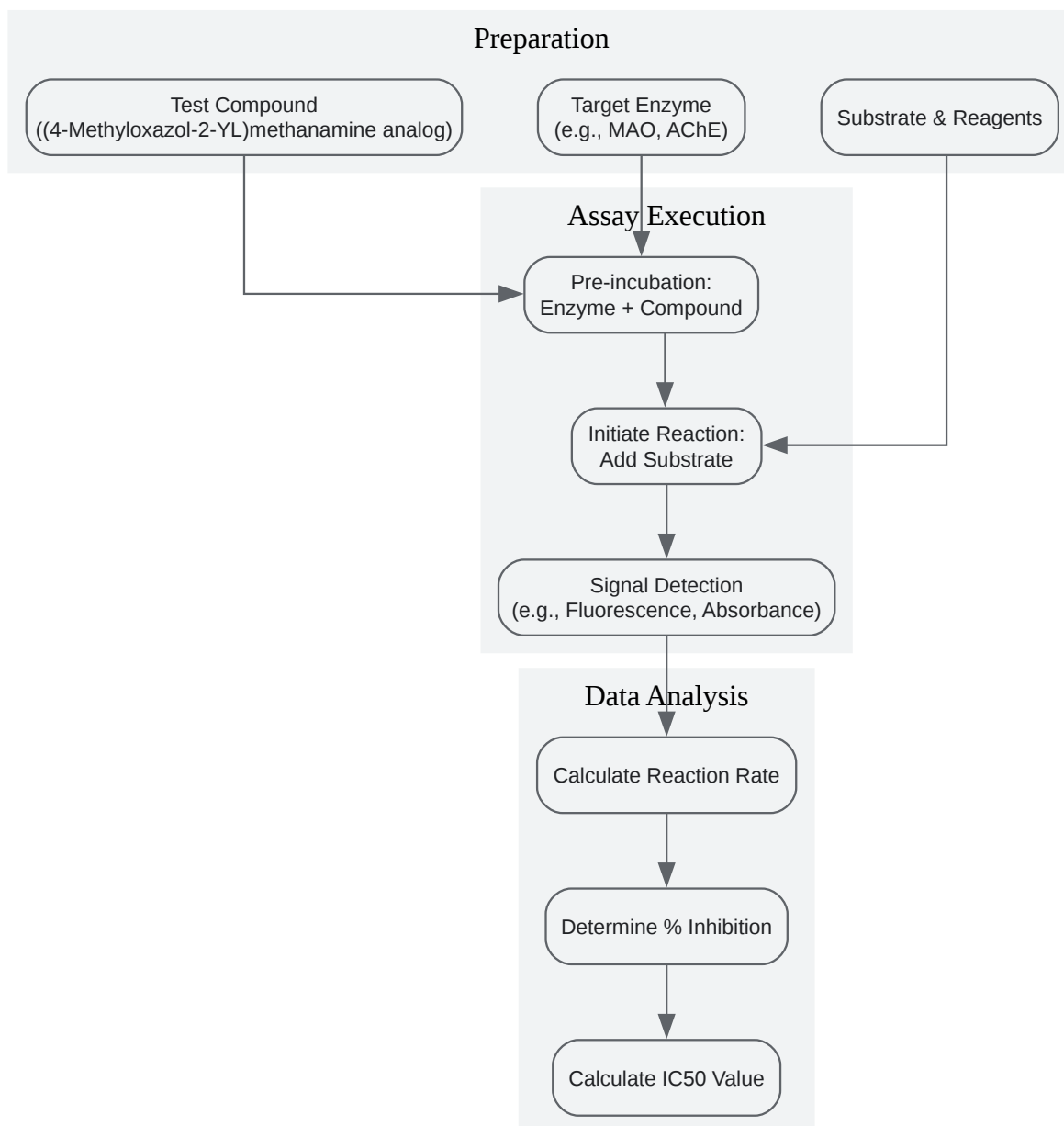
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

The inhibitory activity against AChE (from electric eel) and BuChE (from equine serum) is determined using a modified Ellman's spectrophotometric method.

- **Enzyme and Substrate Preparation:** Solutions of AChE, BuChE, acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in a phosphate buffer (e.g., pH 8.0).
- **Inhibitor Preparation:** Test compounds are dissolved in a suitable solvent (e.g., methanol) and serially diluted.
- **Assay Procedure:**
 - In a 96-well plate, the enzyme solution, DTNB, and the test compound at various concentrations are mixed and incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
 - The reaction is initiated by the addition of the respective substrate (ATCI for AChE, BTCI for BuChE).
 - The absorbance is measured at a specific wavelength (e.g., 412 nm) at regular intervals.
- **Data Analysis:** The rate of reaction is calculated from the change in absorbance over time. The percent inhibition is determined by comparing the rates of the sample to a control (without inhibitor). IC₅₀ values are calculated from the dose-response curves.^[1]

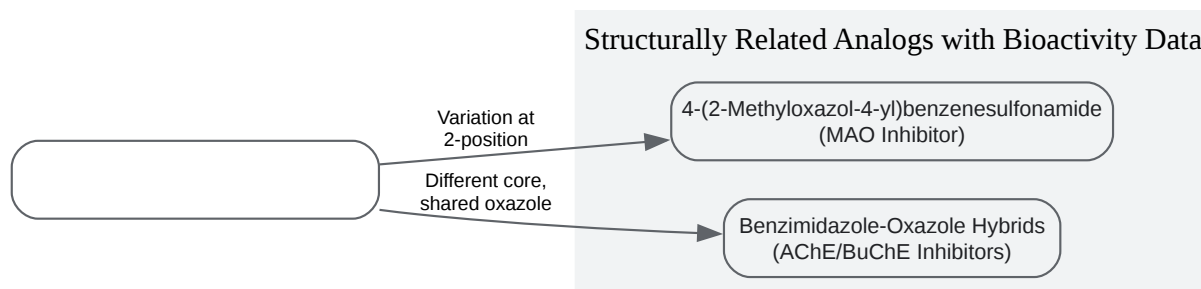
Visualizing the Process

To aid in the conceptualization of the experimental and logical frameworks, the following diagrams are provided.



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A generalized workflow for in vitro enzyme inhibition assays.



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References

- 1. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors [mdpi.com]
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